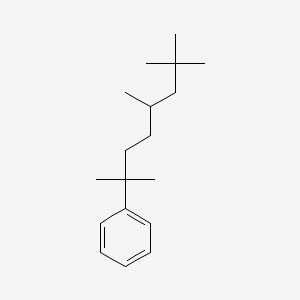
Benzene, (1,1,4,6,6-pentamethylheptyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is a derivative of benzene, where the benzene ring is substituted with a (1,1,4,6,6-pentamethylheptyl) group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, (1,1,4,6,6-pentamethylheptyl)- typically involves the alkylation of benzene with a suitable alkylating agent. One common method is the Friedel-Crafts alkylation, where benzene reacts with (1,1,4,6,6-pentamethylheptyl) chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst .
Industrial Production Methods
In an industrial setting, the production of Benzene, (1,1,4,6,6-pentamethylheptyl)- can be scaled up using continuous flow reactors. This method ensures better control over reaction conditions, leading to higher yields and purity of the final product. The use of advanced catalysts and optimized reaction parameters further enhances the efficiency of the industrial production process .
Chemical Reactions Analysis
Types of Reactions
Benzene, (1,1,4,6,6-pentamethylheptyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4), leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Nitro, sulfonic, and halogenated derivatives.
Scientific Research Applications
Benzene, (1,1,4,6,6-pentamethylheptyl)- has several applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.
Mechanism of Action
The mechanism of action of Benzene, (1,1,4,6,6-pentamethylheptyl)- involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biochemical effects. The exact mechanism depends on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Toluene: Benzene with a methyl group.
Ethylbenzene: Benzene with an ethyl group.
Cumene: Benzene with an isopropyl group.
Xylene: Benzene with two methyl groups.
Uniqueness
Benzene, (1,1,4,6,6-pentamethylheptyl)- is unique due to the presence of the (1,1,4,6,6-pentamethylheptyl) group, which imparts distinct structural and chemical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable .
Properties
CAS No. |
55134-07-1 |
|---|---|
Molecular Formula |
C18H30 |
Molecular Weight |
246.4 g/mol |
IUPAC Name |
2,5,7,7-tetramethyloctan-2-ylbenzene |
InChI |
InChI=1S/C18H30/c1-15(14-17(2,3)4)12-13-18(5,6)16-10-8-7-9-11-16/h7-11,15H,12-14H2,1-6H3 |
InChI Key |
UTXRCLGZQJOBBN-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC(C)(C)C1=CC=CC=C1)CC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















